
2,2'-(2-Methylpropane-1,1-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Methylpropane-1,1-diyl)diphenol is a synthetic organic compound known for its unique chemical structure and properties. It is a type of bisphenol, which is a class of compounds characterized by two hydroxyphenyl functionalities. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)diphenol typically involves the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-(2-Methylpropane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same basic reaction as in the laboratory synthesis but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Scientific Research Applications
2,2’-(2-Methylpropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing into its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of plastics, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2’-(2-Methylpropane-1,1-diyl)diphenol exerts its effects involves its interaction with various molecular targets. It can bind to hormone receptors, mimicking or blocking the action of natural hormones. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known compound with similar structure and properties.
Bisphenol S: Another bisphenol with different substituents on the phenyl rings.
Bisphenol F: Similar to bisphenol A but with a different central linking group.
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)diphenol is unique due to its specific substituents and the resulting chemical properties. Its stability and reactivity make it particularly useful in industrial applications, and its potential biological effects are of significant interest in scientific research.
Properties
CAS No. |
67897-10-3 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[1-(2-hydroxyphenyl)-2-methylpropyl]phenol |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(12-7-3-5-9-14(12)17)13-8-4-6-10-15(13)18/h3-11,16-18H,1-2H3 |
InChI Key |
GNECNKSOMNJZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


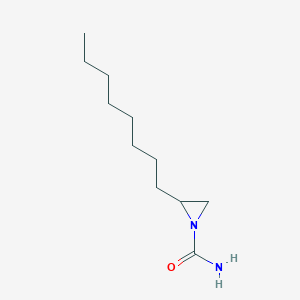
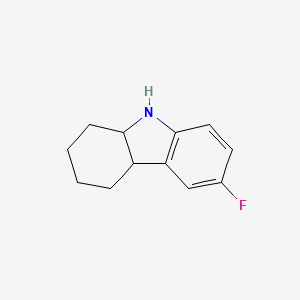

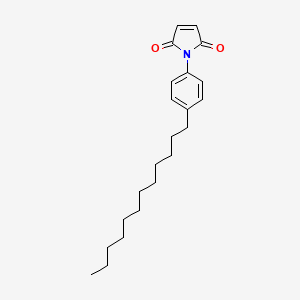
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)
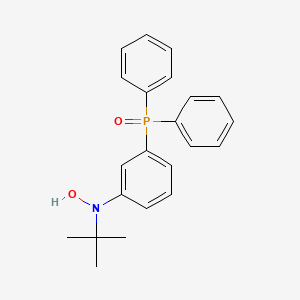
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
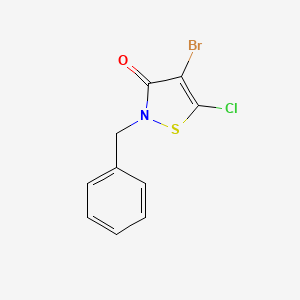
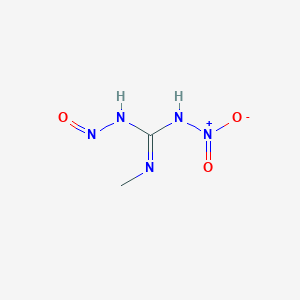


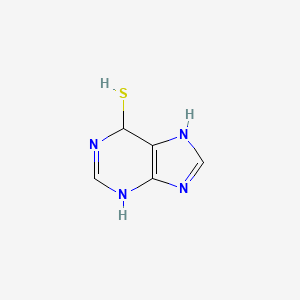
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

